N-(2-Iminopyrrolidin-1-yl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Researchers procuring thrombin-targeted fragments often encounter the problem that generic benzamides or non-imino pyrrolidinyl analogs fail to engage the Asp189 residue in the S1 pocket of thrombin. N-(2-Iminopyrrolidin-1-yl)benzamide (CAS 89569-62-0) supplies the essential 2-iminopyrrolidine pharmacophore - a cyclic amidine bioisostere extensively patented by Eisai for thrombin inhibition and PAR1 antagonism - enabling systematic fragment-based SAR exploration. • MW 203.24 g/mol, 15 heavy atoms, 2 rotatable bonds - fully compliant with Rule of Three fragment criteria for FBDD screening. • Validated scaffold for NOS isoform selectivity profiling and PAR1-mediated vasospasm research, with class-level SAR publicly available. • Sourced at ≥98% HPLC purity; multiple suppliers with established international shipping lanes for rapid academic and industrial procurement.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 89569-62-0
Cat. No. B12893647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Iminopyrrolidin-1-yl)benzamide
CAS89569-62-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13N3O/c12-10-7-4-8-14(10)13-11(15)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,15)
InChIKeyWWHBOIMBXDYRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Iminopyrrolidin-1-yl)benzamide Overview


N-(2-Iminopyrrolidin-1-yl)benzamide (CAS 89569-62-0, PubChem CID 13163360) is a benzamide derivative featuring an N-linked 2-iminopyrrolidine ring, with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA of 1, two hydrogen bond donors (HBD), two hydrogen bond acceptors (HBA), a topological polar surface area (TPSA) of 56.2 Ų, and two rotatable bonds [1]. The compound belongs to the 2-iminopyrrolidine class, which has been extensively patented by Eisai Co., Ltd. as thrombin inhibitors and PAR1 antagonists with demonstrated antithrombotic and antivasospastic activities [2]. This distinct iminopyrrolidine motif differentiates it from simple benzamides and other pyrrolidinyl benzamides in both physicochemical and target-engagement profiles.

Why Simple Benzamides Cannot Substitute


The 2-iminopyrrolidine moiety present in N-(2-Iminopyrrolidin-1-yl)benzamide is a critical pharmacophoric element that cannot be replicated by simple benzamides, N-alkyl benzamides, or N-pyrrolidinyl benzamides lacking the imine functionality. The imine group (C=N) in the pyrrolidine ring confers a unique combination of basicity, hydrogen-bonding capacity, and geometric constraint that is essential for engaging targets such as thrombin, nitric oxide synthase (NOS) isoforms, and protease-activated receptor 1 (PAR1) [1][2]. In contrast, benzamide itself (PubChem CID 2331) has a lower TPSA (43.10 Ų), a single HBD and HBA, and an XLogP of 0.60, resulting in substantially different permeability and target-binding profiles [3]. Similarly, N-pyrrolidinyl benzamides without the 2-imino group (e.g., N-3-pyrrolidinylbenzamide, CAS 57152-17-7) lack the amidine-like character that underpins the thrombin-inhibitory and NOS-inhibitory activities documented for the 2-iminopyrrolidine class [4]. Procurement of a generic benzamide or a non-imino pyrrolidinyl analog for applications requiring thrombin or NOS modulation would therefore fail to recapitulate the target engagement and downstream pharmacological effects achievable with N-(2-Iminopyrrolidin-1-yl)benzamide.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Benzamide

N-(2-Iminopyrrolidin-1-yl)benzamide exhibits a significantly higher topological polar surface area (TPSA, 56.2 Ų), an additional hydrogen bond donor and acceptor, and a moderately increased lipophilicity (XLogP3-AA = 1) compared to unsubstituted benzamide (TPSA = 43.10 Ų, HBD = 1, HBA = 1, XLogP = 0.60) [1][2]. These differences quantitatively shift the compound's predicted absorption, distribution, and target-binding profile relative to the parent scaffold.

Physicochemical profiling Drug-likeness Permeability prediction Medicinal chemistry

Imine vs. Carbonyl: Target Binding Differences

The 2-iminopyrrolidine moiety in the target compound serves as a cyclic amidine bioisostere, which is a well-established pharmacophore for engaging the S1 specificity pocket of serine proteases such as thrombin [1]. In contrast, the corresponding 2-oxopyrrolidin-1-yl analog (CAS 89569-64-2) contains a carbonyl group at the same position, which lacks the basic character and hydrogen-bonding geometry required for amidine-type interactions with Asp189 at the base of the thrombin S1 pocket [2]. The 2-imino group confers a pKa of approximately 10-11 (basic), whereas the 2-oxo analog is neutral, fundamentally altering the electrostatic and hydrogen-bonding interaction potential at physiological pH .

Thrombin inhibition Serine protease inhibitor Amidine bioisostere Structure-activity relationship

Class-Level Thrombin and NOS Inhibition

The 2-iminopyrrolidine class, to which N-(2-Iminopyrrolidin-1-yl)benzamide belongs, has demonstrated potent inhibition of human inducible nitric oxide synthase (hiNOS) with selectivity over endothelial (heNOS) and neuronal (hnNOS) isoforms. Specifically, substituted 2-iminopyrrolidines have achieved hiNOS IC₅₀ values as low as 0.25 μM with selectivity ratios of 897-fold (heNOS/hiNOS) and 13-fold (hnNOS/hiNOS) [1]. Additionally, Eisai patent data demonstrate that 2-iminopyrrolidine derivatives inhibit thrombin enzymatic activity and suppress fibrin clot formation [2]. The benzamide substitution pattern on the N1 position of the 2-iminopyrrolidine ring is a key structural determinant for modulating potency and selectivity within this pharmacophore [3].

Thrombin inhibitor Nitric oxide synthase inhibitor Antithrombotic PAR1 antagonist Coagulation cascade

Molecular Complexity and Synthetic Accessibility

With a molecular weight of 203.24 g/mol, 15 heavy atoms, and only 2 rotatable bonds, N-(2-Iminopyrrolidin-1-yl)benzamide occupies a favorable position in fragment-like chemical space (MW < 250 Da, rotatable bonds ≤ 3) [1]. Compared to larger NOS inhibitors or thrombin inhibitors that often exceed 350 Da and contain >5 rotatable bonds, this compound offers superior synthetic tractability and a well-defined vector for fragment growth [2]. Its complexity score of 259 (PubChem Cactvs) and the absence of undefined stereocenters further support its suitability as a procurement-friendly starting point for medicinal chemistry campaigns [1].

Fragment-based drug discovery Lead-like properties Synthetic accessibility Chemical procurement

Recommended Application Scenarios


Fragment-Based Lead Discovery for Thrombin/Factor Xa

N-(2-Iminopyrrolidin-1-yl)benzamide is optimally positioned as a fragment hit for thrombin inhibitor discovery. Its 2-iminopyrrolidine core functions as a cyclic amidine bioisostere capable of engaging the Asp189 residue in the S1 pocket of thrombin, as established in the Eisai patent literature [1]. With a molecular weight of 203.24 g/mol, 15 heavy atoms, and only 2 rotatable bonds, the compound adheres to the 'Rule of Three' for fragment-based screening [2]. The benzamide moiety provides a convenient synthetic handle for fragment growing, merging, or linking strategies. Procurement of this fragment enables systematic SAR exploration around the N1-benzamide substituent, which is a key vector for modulating potency and selectivity across the coagulation cascade.

NOS Isoform Selectivity Screening

The 2-iminopyrrolidine pharmacophore has demonstrated validated activity against human inducible NOS (hiNOS) with documented isoform selectivity over endothelial and neuronal NOS isoforms [1]. N-(2-Iminopyrrolidin-1-yl)benzamide, as a member of this class, serves as an appropriate tool compound for NOS selectivity profiling and pharmacophore validation studies [2]. Its TPSA of 56.2 Ų and XLogP3-AA of 1 predict favorable cell permeability for cellular NOS inhibition assays. Researchers procuring this compound for NOS-related projects benefit from the extensive class-level SAR available in the public domain, which provides a rational basis for subsequent optimization of the benzamide substituent to enhance isoform selectivity.

PAR1 Antagonism in SAH and Pulmonary Hypertension

Eisai R&D Management Co., Ltd. has patented 2-iminopyrrolidine derivatives as PAR1 inhibitors with therapeutic applications in subarachnoid hemorrhage-associated vasospasm and pulmonary hypertension [1]. N-(2-Iminopyrrolidin-1-yl)benzamide provides the core 2-iminopyrrolidine scaffold required for PAR1 antagonism, with the benzamide moiety serving as a tunable substituent for optimizing pharmacokinetic and pharmacodynamic properties. The compound's documented availability from multiple chemical vendors facilitates rapid procurement for academic and industrial research teams investigating PAR1-mediated pathologies.

Physicochemical Benchmarking of Amidine Fragments

With its well-defined computed properties (TPSA = 56.2 Ų, XLogP3-AA = 1, HBD = 2, HBA = 2, rotatable bonds = 2), N-(2-Iminopyrrolidin-1-yl)benzamide serves as an ideal benchmarking compound for in silico modeling of amidine-containing fragments [1]. Compared to benzamide itself (TPSA = 43.10 Ų, XLogP = 0.60, HBD = 1, HBA = 1), the target compound provides a quantifiably distinct physicochemical profile that can be used to validate computational models predicting the impact of the 2-iminopyrrolidine modification on permeability, solubility, and target binding. Procurement of this compound alongside benzamide enables controlled pairwise comparisons in computational chemistry and physical property measurement workflows.

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